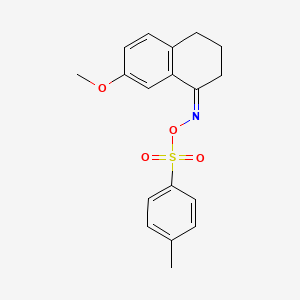

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

Beschreibung

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime (CAS: 99833-87-1) is a specialized organic compound produced by Toronto Research Chemicals (TRC), a Canadian company with over four decades of expertise in synthesizing biomedical research reagents . This compound features a naphthalenone core substituted with a methoxy group at the 7-position and an O-tosyloxime functional group. TRC’s partnership with Wuhan Ammagene, its China-based distributor, ensures global accessibility for applications in medicinal chemistry and heterocyclic synthesis, though specific biological or pharmacological uses remain undisclosed in available literature .

Eigenschaften

Molekularformel |

C18H19NO4S |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18- |

InChI-Schlüssel |

JYVZHEYOQGNVJZ-HNENSFHCSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCC3=C2C=C(C=C3)OC |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves several steps. One common method includes the reaction of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone with tosyl chloride in the presence of a base, such as pyridine, to form the tosylate intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final oxime product .

Industrial Production Methods

While specific industrial production methods for 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The tosyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime (CAS Number: 99833-87-1) is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry . It has a molecular weight of 345.41 and the molecular formula C18H19NO4S .

Scientific Research Applications

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime serves as a crucial intermediate in chemical synthesis, proteomics research, and the production of specialty chemicals.

Chemistry

- Organic Synthesis: This compound is valuable in organic synthesis . It is used as an intermediate in synthesizing more complex molecules. Specifically, it can be utilized in catalytic enantioselective nitrone cycloadditions . The presence of the nitrone group in 3,4-dihydro-β-carboline-2-oxide allows for controllable functionalization and further transformation, leading to the formation of an N–O bond of isoxazolidine .

- Reactions: 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime can undergo oxidation, reduction, and substitution reactions.

- Oxidation: It can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the oxime group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions using nucleophiles like amines or thiols.

Biology

- Proteomics Research: The compound is used in proteomics research to study protein interactions and functions.

Industry

- Production of Specialty Chemicals and Materials: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomer: (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime

A key structural analog is the 6-methoxy isomer, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime, studied by Han et al. (2010) . While both compounds share a naphthalenone-O-tosyloxime backbone, the methoxy group’s position (6- vs. 7-) significantly influences their reactivity in the Beckmann rearrangement (BR), a reaction critical for synthesizing lactams and heterocycles.

Key Findings:

- Product Distribution: The 6-methoxy isomer undergoes BR to yield 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one as the major product under standard conditions . Reaction conditions (time, temperature) profoundly affect product ratios. For example, prolonged heating or elevated temperatures may shift selectivity toward alternative products, as observed in related studies .

- This could lead to divergent reaction pathways or product stabilities between isomers.

Comparative Data Table:

Other Tosyloxime Derivatives

- O-Tosyloxime vs. Non-Tosylated Oximes: The tosyl group enhances oxime stability and modulates reactivity by acting as a leaving group during BR, facilitating nitrilium ion intermediates. Non-tosylated oximes may require harsher conditions for rearrangement.

- Heterocyclic Potential: Naphthalenone-derived tosyloximes are preferred for synthesizing medium-sized heterocycles (e.g., benzazepinones), whereas simpler oximes (e.g., cyclohexanone oxime) typically yield smaller lactams like caprolactam.

Biologische Aktivität

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime (CAS Number: 99833-87-1) is a synthetic compound with significant potential in biological research and applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C18H19NO4S

Molecular Weight: 345.41 g/mol

IUPAC Name: [(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate

SMILES Notation: COc1ccc2CCC\C(=N/OS(=O)(=O)c3ccc(C)cc3)\c2c1

Synthesis

The synthesis of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime typically involves the following steps:

- Starting Material: The synthesis begins with 3,4-Dihydro-7-methoxy-2H-1-naphthalenone.

- Oximation: The naphthalenone is reacted with hydroxylamine to form the oxime.

- Tosylation: The oxime is treated with tosyl chloride in the presence of a base to yield the final product.

The biological activity of 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime is attributed to its functional groups, which allow it to participate in various chemical reactions such as nucleophilic substitution and redox reactions. These interactions are critical for its potential therapeutic effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime | MCF-7 (breast adenocarcinoma) | Not specified |

| Reference Drug (Doxorubicin) | MCF-7 | 6.08 ± 0.15 |

In a study assessing a series of dihydronaphthalene derivatives, it was found that several compounds exhibited potent cytotoxic activities against MCF-7 cells, indicating that derivatives of this compound may also possess significant anticancer properties .

Antimicrobial and Anti-inflammatory Activity

In addition to its cytotoxic effects, compounds similar to 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime have demonstrated antimicrobial and anti-inflammatory activities. These properties make it a candidate for further research in therapeutic applications beyond oncology .

Case Studies and Research Findings

- Study on Dihydronaphthalene Derivatives:

- Tetralones as Bioactive Molecules:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime?

- Methodology : The compound is synthesized via the Beckman rearrangement (BR) of its oxime precursor. Key steps include:

- Formation of the oxime intermediate from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one.

- Tosylation of the oxime group using p-toluenesulfonyl chloride under basic conditions.

- Optimization of reaction parameters (e.g., temperature, solvent polarity) to minimize side products like 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Key Techniques :

- X-ray Diffraction : Determines crystal packing and stereochemistry (e.g., torsional angles in the tosyloxime group) .

- NMR :

- ¹H-NMR : Methoxy protons appear as singlets at ~3.8 ppm; aromatic protons show splitting patterns consistent with substitution .

- ¹³C-NMR : Carbonyl (C=O) signals at ~200 ppm; tosyl sulfone carbons at ~125-140 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 404 for related derivatives) confirm molecular weight .

Advanced Research Questions

Q. How do reaction conditions influence product distribution during the Beckman rearrangement of this compound?

- Critical Variables :

- Temperature : Higher temperatures (>100°C) favor lactam formation (1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one) over the desired tosyloxime product .

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions.

- Catalyst : Acidic or Lewis catalysts (e.g., PCl₅) may alter regioselectivity.

- Analytical Tools :

- HPLC/GC-MS : Quantify product ratios under varying conditions.

- Kinetic Studies : Monitor reaction progress via time-resolved FTIR or in-situ NMR .

Q. How can researchers resolve contradictions in reported reaction yields or product distributions?

- Strategies :

- Replication : Reproduce experiments using identical reagents (e.g., anhydrous solvents, standardized catalysts).

- Data Normalization : Account for batch-to-batch variability in starting materials (e.g., purity of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one).

- Statistical Analysis : Apply multivariate regression to identify significant variables (e.g., temperature vs. solvent effects) .

Q. What are the challenges in optimizing enantiomeric purity for derivatives of this compound?

- Key Issues :

- Steric Effects : Bulky substituents on the naphthalenone ring hinder racemization but complicate crystallization.

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution methods.

- Asymmetric Synthesis : Enantioselective catalysis (e.g., Sharpless epoxidation) for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.